7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-fluorobenzaldehyde with pyrazolo[1,5-a]pyrimidine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(4-Methoxystyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(4-Chlorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-(4-Bromostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the fluorine atom in this compound imparts unique electronic and steric effects, making it distinct from its analogs .
Properties
IUPAC Name |
7-[(Z)-2-(4-fluorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRNKPOXGYYPZ-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=NC3=C(C=NN23)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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